Home > Products > Screening Compounds P144293 > Taprenepag isopropyl
Taprenepag isopropyl - 1005549-94-9

Taprenepag isopropyl

Catalog Number: EVT-283459
CAS Number: 1005549-94-9
Molecular Formula: C27H28N4O5S
Molecular Weight: 520.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Taprenepag isopropyl is a selective agonist of the prostaglandin E2 receptor subtype 2 (EP2). [, ] It is currently being researched for its potential use in the treatment of glaucoma and ocular hypertension. [, , , , ]

Synthesis Analysis

Synthesis Methods
The synthesis of taprenepag isopropyl involves several key steps that focus on creating the prodrug form which can be effectively converted into its active metabolite. The synthetic pathway typically includes:

  1. Starting Materials: The synthesis begins with readily available precursors that contain necessary functional groups for prostaglandin analogs.
  2. Reactions: A series of chemical reactions, including amide formation and selective protection/deprotection steps, are employed to build the complex structure of taprenepag isopropyl.
  3. Purification: The final product undergoes purification techniques such as chromatography to isolate taprenepag isopropyl from any by-products or unreacted materials.

Specific technical parameters such as temperature, reaction time, and solvent choice are optimized to enhance yield and purity during synthesis. The precise details of these methods can vary based on the research protocols followed by different laboratories .

Molecular Structure Analysis

Molecular Structure
Taprenepag isopropyl has a complex molecular structure characterized by multiple functional groups that confer its pharmacological properties. The molecular formula is C₁₈H₁₉Cl₂F₃N₃O₄S, and its structure features:

  • Prostaglandin-like Backbone: Similar to natural prostaglandins, it contains a cyclopentane ring.
  • Substituents: Various substituents including fluorine and chlorine atoms enhance receptor selectivity and potency.
  • Active Metabolite: Upon hydrolysis in the eye, taprenepag isopropyl converts into omidenepag, which selectively activates the EP2 receptor.

The three-dimensional conformation of taprenepag isopropyl allows for optimal binding to the EP2 receptor, crucial for its mechanism of action .

Chemical Reactions Analysis

Chemical Reactions Involving Taprenepag Isopropyl
The primary chemical reaction involving taprenepag isopropyl occurs through hydrolysis to form omidenepag. This reaction can be summarized as follows:

  1. Hydrolysis Reaction:
    Taprenepag Isopropyl+H2OOmidenepag+Isopropanol\text{Taprenepag Isopropyl}+H_2O\rightarrow \text{Omidenepag}+\text{Isopropanol}

This reaction is facilitated by enzymes present in ocular tissues, particularly esterases that cleave the ester bond in taprenepag isopropyl. The resulting omidenepag then exerts its pharmacological effects by activating EP2 receptors in target tissues .

Mechanism of Action

Mechanism of Action
Taprenepag isopropyl operates primarily through its active metabolite, omidenepag, which selectively binds to the EP2 receptor subtype. The mechanism can be detailed as follows:

  1. Receptor Binding: Omidenepag binds to the EP2 receptor on ocular tissues.
  2. Signal Transduction: This binding activates intracellular signaling pathways that lead to increased uveoscleral outflow of aqueous humor.
  3. Reduction of Intraocular Pressure: The enhanced outflow reduces intraocular pressure effectively, making it beneficial for glaucoma treatment.

Studies have shown that this mechanism not only lowers intraocular pressure but does so with a favorable side effect profile compared to other treatments .

Physical and Chemical Properties Analysis

Physical and Chemical Properties
Taprenepag isopropyl exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 435.33 g/mol.
  • Solubility: It is soluble in organic solvents like ethanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound demonstrates stability under normal storage conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for formulation development in ophthalmic applications where stability and solubility directly impact therapeutic efficacy .

Applications

Scientific Applications
The primary application of taprenepag isopropyl lies in ophthalmology for treating glaucoma and ocular hypertension. Its development focuses on:

  • Ocular Hypertensive Treatment: As an effective agent for lowering intraocular pressure with once-daily dosing.
  • Research Tool: Used in studies investigating prostanoid receptors' roles in various physiological processes and diseases.
  • Potential Future Uses: Ongoing research may explore its applications beyond ophthalmology, including anti-inflammatory effects mediated through EP2 receptors.

Clinical trials have demonstrated its efficacy comparable to existing therapies while potentially offering a better safety profile .

Synthesis and Development of Taprenepag Isopropyl as a Prostaglandin EP2 Receptor Agonist

Rational Design and Structural Optimization of EP2 Receptor Agonists

Taprenepag isopropyl emerged from targeted efforts to develop selective EP2 receptor agonists for intraocular pressure (IOP) reduction in glaucoma. The EP2 receptor, a Gαs-coupled receptor, elevates intracellular cAMP upon activation, leading to relaxation of ciliary muscle and enhanced uveoscleral outflow of aqueous humor [4] [10]. Early prostaglandin E2 (PGE2) analogs exhibited potent IOP-lowering effects but caused undesirable inflammation due to activity at other prostanoid receptors (EP1, EP3, EP4) [2] [8]. This prompted a search for structurally novel, non-prostanoid agonists with enhanced selectivity.

The design strategy focused on modifying the core structure of cinnamic acid derivatives. Initial hits like CP-533,536 (a phenoxy acetic acid derivative) showed moderate EP2 affinity but poor metabolic stability. Key optimizations included:

  • Benzofuran Integration: Replacing the phenoxy group with a benzofuran-2-carboxylic acid moiety improved conformational rigidity and receptor binding enthalpy. This enhanced EP2 potency (human EP2 IC₅₀: 10 nM) while reducing off-target effects [3] [6].
  • Aminopyridine Substitution: Introduction of an aminopyridine group at the N-terminus increased solubility and provided critical hydrogen-bonding interactions with EP2 receptor residues (e.g., Arg³⁰⁶ and Tyr⁸⁹) [6] [9].
  • Sulfonyl Linker: A sulfonylurea bridge between aromatic rings optimized spatial orientation for EP2 binding pocket accommodation [7].

Table 1: Key Properties of Taprenepag Isopropyl and Active Metabolite

PropertyTaprenepag Isopropyl (PF-04217329)Taprenepag (CP-544326)
Molecular FormulaC₂₇H₂₈N₄O₅SC₂₄H₂₂N₄O₅S
Molecular Weight520.60 g/mol478.52 g/mol
EP2 Receptor IC₅₀ (Human)Prodrug (Inactive at EP2)10 nM
EP2 Receptor IC₅₀ (Rat)Prodrug15 nM
Aqueous SolubilityLow (requires organic solvents)Moderate (≥100 mg/mL in DMSO)
Selectivity ProfileN/A>320-fold vs. EP1, EP3, EP4

The final structure exhibited >320-fold selectivity for EP2 over other prostanoid receptors (EP1, EP3, EP4) and negligible activity across 37 unrelated GPCRs [3] [9].

Pro-Drug Strategy: Conversion of Taprenepag Isopropyl to CP-544326

Taprenepag isopropyl (PF-04217329) is a bioreversible prodrug designed to overcome the corneal permeability limitations of its active metabolite, taprenepag (CP-544326). The rationale for this strategy included:

  • Corneal Barrier Enhancement: The active acid (CP-544326) showed poor transcorneal penetration due to its polar carboxylic acid group. Esterification with isopropanol increased lipophilicity (LogP increase from 2.72 to ~4.0), facilitating diffusion across the lipid-rich corneal epithelium [1] [7].
  • Enzymatic Activation: Esterases in the anterior chamber (particularly in the iris-ciliary body) hydrolyze the isopropyl ester group, releasing CP-544326 within minutes. In vitro studies confirmed rapid conversion in ocular tissues, with a hydrolysis half-life (t₁/₂) of <30 minutes in human corneal homogenates [1] [3].
  • Tissue-Specific Delivery: The prodrug strategy minimized systemic exposure, reducing off-target effects. Metabolite profiling confirmed undetectable plasma levels of CP-544326 following topical ocular administration in primates [1].

Table 2: Selectivity Profile of Taprenepag (CP-544326) Against Prostanoid Receptors

Receptor SubtypeIC₅₀ (nM)Selectivity Ratio (vs. EP2)
EP2 (Human)101 (Reference)
EP1>10,000>1,000
EP3>10,000>1,000
EP4>10,000>1,000
DP1>5,000>500
FP>8,000>800
IP>6,000>600

Data derived from radioligand binding assays using [³H]PGE₂ in recombinant cell membranes [3] [9].

Synthetic Pathways and Key Intermediate Compounds

The synthesis of taprenepag isopropyl involves a convergent route with three key intermediates, emphasizing regioselective couplings and protecting group strategies.

Synthetic Route Overview:

  • Synthesis of Sulfonamide Intermediate (A):
  • 4-Bromobenzylamine is reacted with 2-pyridylsulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as base.
  • Yield: 85% after crystallization from ethanol/water [3].
  • Synthesis of Aminopyridine Intermediate (B):
  • 4-(Pyridin-3-yl)benzaldehyde undergoes reductive amination with ethyl glycinate hydrochloride and sodium cyanoborohydride.
  • The ethyl ester is hydrolyzed with NaOH to yield the carboxylic acid (85% purity) [6] [9].
  • Coupling and Esterification:
  • Intermediate A and B are coupled via EDC/HOBt-mediated amide bond formation in dimethylformamide (DMF).
  • The carboxylic acid of the resulting product is esterified with isopropanol under Mitsunobu conditions (DIAD, PPh₃) to yield taprenepag isopropyl.
  • Final purification uses reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >99% purity [3] [7].

Chemical Structures:

  • Taprenepag Isopropyl (Prodrug): Contains isopropyl ester moiety (SMILES: CC(C)OC(=O)COc1cccc(c1)CN(S(=O)(=O)c1cccnc1)Cc1ccc(cc1)n1cccn1) [7].
  • Taprenepag (Active Metabolite): Free carboxylic acid (SMILES: OC(=O)COc1cccc(c1)CN(S(=O)(=O)c1cccnc1)Cc1ccc(cc1)n1cccn1) [3].

Table 3: Synthetic Yields for Key Steps

StepReactionYield (%)Purity (%)
Sulfonamide Formation (A)Nucleophilic substitution8598
Reductive Amination (B)NaBH₃CN-mediated reduction7885
Amide Coupling (A+B)EDC/HOBt activation9295
Esterification (Isopropyl)Mitsunobu reaction7599

Challenges included minimizing racemization during amide coupling and suppressing di-isopropyl byproduct formation during esterification. These were addressed via low-temperature (−20°C) amidation and stoichiometric control of isopropanol [3] [6].

Properties

CAS Number

1005549-94-9

Product Name

Taprenepag isopropyl

IUPAC Name

propan-2-yl 2-[3-[[(4-pyrazol-1-ylphenyl)methyl-pyridin-3-ylsulfonylamino]methyl]phenoxy]acetate

Molecular Formula

C27H28N4O5S

Molecular Weight

520.6 g/mol

InChI

InChI=1S/C27H28N4O5S/c1-21(2)36-27(32)20-35-25-7-3-6-23(16-25)19-30(37(33,34)26-8-4-13-28-17-26)18-22-9-11-24(12-10-22)31-15-5-14-29-31/h3-17,21H,18-20H2,1-2H3

InChI Key

NVPXUFQLKWKBHK-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)COC1=CC=CC(=C1)CN(CC2=CC=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=CN=CC=C4

Solubility

Soluble in DMSO, not in water

Synonyms

PF-4217329, PF 4217329, PF4217329, PF-04217329, PF04217329, PF 04217329, Taprenepag isopropyl

Canonical SMILES

CC(C)OC(=O)COC1=CC=CC(=C1)CN(CC2=CC=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=CN=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.